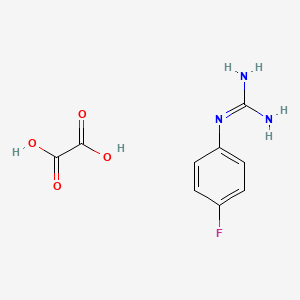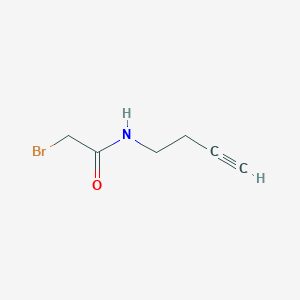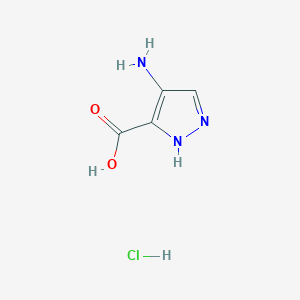![molecular formula C12H12FNOS B1442456 1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1250351-66-6](/img/structure/B1442456.png)
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Overview
Description
Fluorophenyl compounds are a class of organic compounds that contain a phenyl group (a ring of six carbon atoms) with one or more fluorine atoms attached. They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of fluorophenyl compounds often involves the use of transition metals as catalysts . For example, a review on the synthesis of antidepressant molecules discusses the role of metals like iron, nickel, and ruthenium in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can vary greatly depending on the specific compound. For example, the compound “(S)-1-(4-Fluorophenyl)ethan-1-ol” has a molecular formula of C8H9FO .Chemical Reactions Analysis
The chemical reactions involving fluorophenyl compounds can be quite diverse, depending on the specific compound and the conditions. Some compounds may undergo reactions with amines to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds can vary greatly depending on the specific compound. For example, the compound “2-fluoro-1-(4-fluorophenyl)ethan-1-ol” has a molecular weight of 140.16 g/mol .Scientific Research Applications
Antimicrobial Agent Development
Compounds with the thiazolyl moiety, such as “1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol”, have shown substantial antimicrobial activity . This suggests their potential use in developing new treatments against microbial infections. Research in this area focuses on synthesizing derivatives and testing their efficacy against various bacterial and fungal strains.
SIRT1 Activation Research
Compounds similar to “1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol” have been identified as activators of SIRT1, a protein involved in aging and metabolism . Research in this area could lead to new insights into the aging process and the development of therapies for age-related diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGQYIZTHINMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)


![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)



![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)

